Methyl 1-[(2-chloro-4-nitrophenyl)carbonyl]piperidine-4-carboxylate
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Overview
Description
METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE is a synthetic organic compound known for its diverse applications in chemical research and industry. This compound features a piperidine ring substituted with a methyl ester group and a 2-chloro-4-nitrobenzoyl moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the 2-Chloro-4-Nitrobenzoyl Group: This step involves the acylation of the piperidine ring using 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with various nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: METHYL 1-(2-AMINO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLIC ACID.
Scientific Research Applications
METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- These compounds also feature the 2-chloro-4-nitrobenzoyl group but differ in their core structures and functional groups.
METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE: shares similarities with compounds like METHYL (2-CHLORO-4-NITROBENZOYL)AMINOACETATE and METHYL 2-(2-CHLORO-4-NITROBENZOYL)AMINOBENZOATE.
Uniqueness
The uniqueness of METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE lies in its piperidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it particularly useful in synthesizing piperidine-based pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C14H15ClN2O5 |
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Molecular Weight |
326.73 g/mol |
IUPAC Name |
methyl 1-(2-chloro-4-nitrobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)11-3-2-10(17(20)21)8-12(11)15/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
JINYHLUBALQMNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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